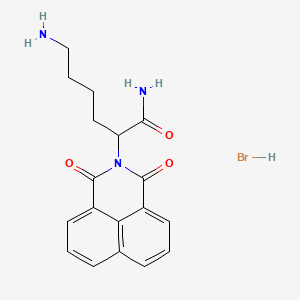
alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(de)isoquinoline core, an acetamide group, and an aminobutyl side chain. The monohydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,8-naphthalic anhydride with an appropriate amine to form the isoquinoline core. This intermediate is then reacted with 4-aminobutylamine under controlled conditions to introduce the aminobutyl side chain. The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale .
化学反应分析
Types of Reactions
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
相似化合物的比较
Similar Compounds
1,8-Naphthalimide: Shares a similar core structure but lacks the aminobutyl side chain.
Mitonafide: A related compound with anticancer properties but different side chains and functional groups.
Naphthalene-1,8-dicarboximide: Another structurally related compound used in various chemical applications.
Uniqueness
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide is unique due to its specific combination of functional groups and structural features. The presence of the aminobutyl side chain and the monohydrobromide salt form enhances its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
81254-02-6 |
|---|---|
分子式 |
C18H20BrN3O3 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
6-amino-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide;hydrobromide |
InChI |
InChI=1S/C18H19N3O3.BrH/c19-10-2-1-9-14(16(20)22)21-17(23)12-7-3-5-11-6-4-8-13(15(11)12)18(21)24;/h3-8,14H,1-2,9-10,19H2,(H2,20,22);1H |
InChI 键 |
YWNHJSCTUNHAGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCCCN)C(=O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


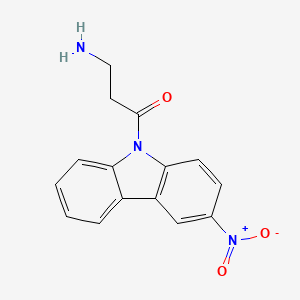

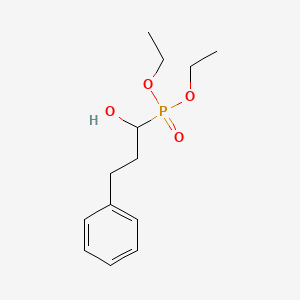
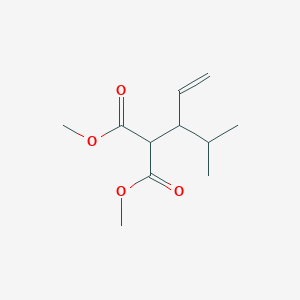
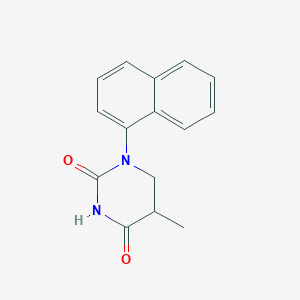


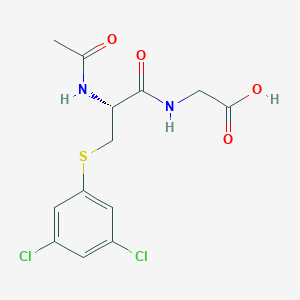
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
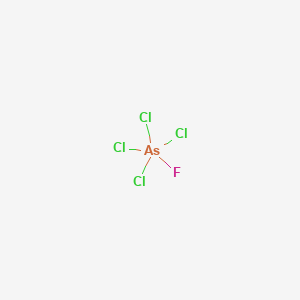
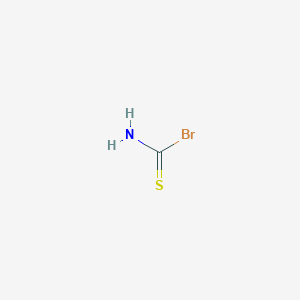
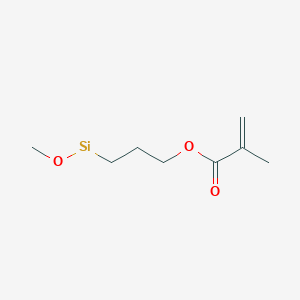
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

